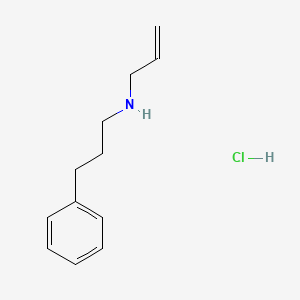
(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound . It is also known as 3-Phenylpropargylamine hydrochloride . The empirical formula of this compound is C9H10ClN .
Synthesis Analysis
The synthesis of amines like “this compound” can involve various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula CHN . The average mass of this compound is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
Amines, including “this compound”, are known to undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
Amines have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The physical and chemical properties of amines can be influenced by factors such as the number of carbon atoms and their experimental elastic constants measurements .Scientific Research Applications
LDL Receptor Upregulator Synthesis
(Ito et al., 2002) developed a practical method to synthesize a compound that acts as an upregulator of the LDL receptor, which could have implications in managing cholesterol levels.
Hydroamination in Synthesis
The study by (Sobenina et al., 2010) explored hydroamination processes involving secondary dialkylamines, contributing to the development of new synthetic methodologies.
Antibacterial Compound Synthesis
(Mehta, 2016) described the synthesis and antibacterial activity of novel heterocyclic compounds, highlighting potential applications in fighting bacterial infections.
PDE Inhibition and Antimicrobial Activity
Research by (Bukhari et al., 2013) on new pyrimidin-2-amines showed potential in phosphodiesterase inhibition and antimicrobial properties, indicating their therapeutic potential.
Synthesis of Mixed Secondary and Tertiary Amines
(Chukhajian et al., 2020) developed a method for synthesizing methyl- and ethyl(allyl)(3-phenylprop-2-ynyl)amines, useful in therapeutic applications such as cancer therapy.
Fluorescence Detection of Amines
(You et al., 2006) established a method for detecting amines using fluorescence, valuable in analytical chemistry.
Antibacterial and Antifungal Applications of Amine-Modified Polymers
The study by (Aly & El-Mohdy, 2015) on amine-modified polymers demonstrated their potential in medical applications due to their antibacterial and antifungal properties.
Antimicrobial Properties of Triazene Incorporated Phenylamino Pyrimidine Derivatives
Research by (Jadvani & Naliapara, 2021) into novel pyrimidine derivatives showed antimicrobial activity, suggesting potential in combating infections.
Synthesis and Characterization of Chalcone Derivatives
(Salian et al., 2018) synthesized chalcone derivatives, contributing to the development of new compounds with potential pharmacological applications.
Safety and Hazards
Future Directions
The future directions for research on amines like “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” could involve further exploration of their unique properties and potential applications. For example, research on similar compounds has led to the development of new therapies and diagnostic tools .
properties
IUPAC Name |
3-phenyl-N-prop-2-enylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-5,7-8,13H,1,6,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJBZGNGHKNSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)


![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344195.png)
amine](/img/structure/B6344199.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)